N-[3-(Dimethylamino)propyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine
Description
N-[3-(Dimethylamino)propyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine is a complex organic compound with a unique structure that combines a pyrazolo[3,4-D]pyrimidine core with a dimethylamino propyl side chain and a dimethylphenyl group
Properties
Molecular Formula |
C18H24N6 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C18H24N6/c1-13-6-7-15(10-14(13)2)24-18-16(11-22-24)17(20-12-21-18)19-8-5-9-23(3)4/h6-7,10-12H,5,8-9H2,1-4H3,(H,19,20,21) |
InChI Key |
ODVLWEBSDBHPKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCCN(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo[3,4-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-D]pyrimidine ring system.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable catalyst.
Attachment of the Dimethylamino Propyl Side Chain: The final step involves the alkylation of the pyrazolo[3,4-D]pyrimidine core with a dimethylamino propyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dimethylamino)propyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino propyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-(Dimethylamino)propyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)propyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dimethylamino propyl side chain may enhance its binding affinity and specificity, while the pyrazolo[3,4-D]pyrimidine core can interact with nucleic acids or proteins, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Dimethylamino)propyl]-1-phenylpyrazolo[3,4-D]pyrimidin-4-amine: Similar structure but lacks the dimethyl groups on the phenyl ring.
N-[3-(Dimethylamino)propyl]-1-(3,4-dichlorophenyl)pyrazolo[3,4-D]pyrimidin-4-amine: Contains chlorine atoms instead of methyl groups on the phenyl ring.
Uniqueness
N-[3-(Dimethylamino)propyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine is unique due to the presence of both dimethyl groups on the phenyl ring and the dimethylamino propyl side chain. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
